
Iacvita-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iacvita-d10 is a deuterium-labeled compound, specifically a stable isotope-labeled version of Iacvita. It is used primarily in scientific research as a radiolabeled internal standard. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
The synthesis of Iacvita-d10 involves the deuteration of Iacvita. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The preparation method is designed to yield a highly pure product, with a purity greater than 95%. The industrial production of this compound involves stringent process parameter control to ensure product quality and consistency.
Análisis De Reacciones Químicas
Iacvita-d10, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Iacvita-d10 has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo safely.
Medicine: Employed in drug development as a tracer for quantitation during the drug development process.
Industry: Used in environmental and clinical diagnostics, including imaging, diagnosis, and newborn screening
Mecanismo De Acción
The mechanism of action of Iacvita-d10 involves its use as a radiolabeled internal standard. The deuterium substitution affects the pharmacokinetic and metabolic profiles of the compound, allowing researchers to study the drug’s behavior in the body more accurately. The molecular targets and pathways involved depend on the specific application and the compound being studied .
Comparación Con Compuestos Similares
Iacvita-d10 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include other deuterium-labeled drugs and isotopes used in scientific research, such as:
- Bis-(tetramethyl hydroxypiperidinyl) sebacate-d10
- Decandioic acid, bis (1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl) ester-d10
- Bis (1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate-d10 .
These compounds share similar applications but differ in their specific chemical structures and uses.
Propiedades
Fórmula molecular |
C28H52N2O6 |
|---|---|
Peso molecular |
522.8 g/mol |
Nombre IUPAC |
bis(3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |
InChI |
InChI=1S/C28H52N2O6/c1-25(2)17-21(18-26(3,4)29(25)33)35-23(31)15-13-11-9-10-12-14-16-24(32)36-22-19-27(5,6)30(34)28(7,8)20-22/h21-22,33-34H,9-20H2,1-8H3/i17D2,18D2,19D2,20D2,21D,22D |
Clave InChI |
SXPLGYBFGPYAHS-HJKRVKQMSA-N |
SMILES isomérico |
[2H]C1(C(C(C(N(C1(C)C)O)(C)C)([2H])[2H])([2H])OC(=O)CCCCCCCCC(=O)OC2(C(C(N(C(C2([2H])[2H])(C)C)O)(C)C)([2H])[2H])[2H])[2H] |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


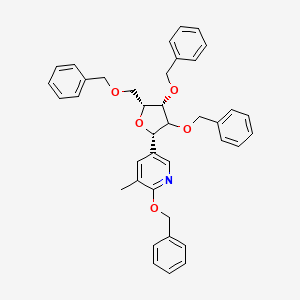

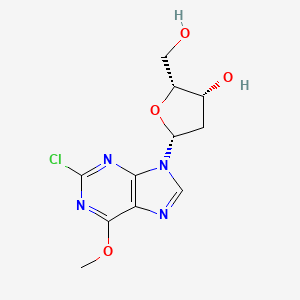
![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
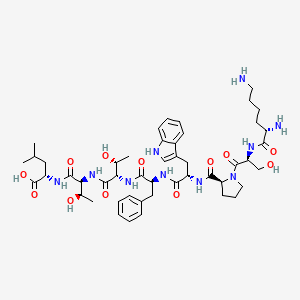
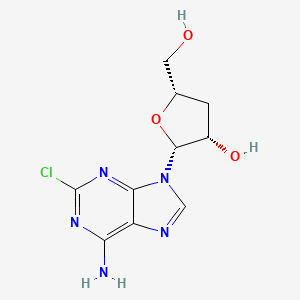
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
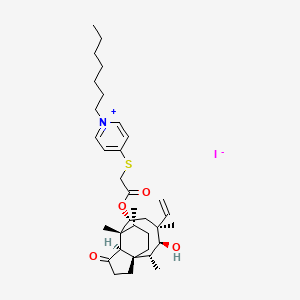





![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
